Product packaging for Tapentadol(Cat. No.:CAS No. 175591-23-8)

Tapentadol

Numéro de catalogue: B1681240
Numéro CAS: 175591-23-8
Poids moléculaire: 257.80 g/mol
Clé InChI: ZELFLGGRLLOERW-XCBLFTOQSA-N

Description

Historical Trajectories in Analgesic Compound Discovery and Development

The historical trajectory of analgesic discovery is intrinsically linked to the opium poppy, Papaver somniferum. The isolation of morphine from opium by Friedrich Sertürner in the early 19th century marked a pivotal moment, providing a potent alkaloid with significant pain-relieving properties. mims.com This discovery spurred extensive chemical research into the structure and activity of opioid compounds. Subsequent efforts led to the development of semi-synthetic derivatives such as codeine and dihydromorphinone, modifying the core morphine structure to alter potency, duration, and side effect profiles. wikipedia.orgciteab.commims.com

The mid-20th century saw the advent of totally synthetic analgesics, including meperidine and methadone. citeab.commims.comnih.gov Initially, the focus of synthetic efforts often involved creating molecules that retained structural similarities to morphine. A major breakthrough in understanding the biological basis of opioid action occurred in the 1970s with the identification of specific opioid receptors in the brain and the discovery of endogenous opioid peptides, such as enkephalins and endorphins. wikipedia.orgnih.govwikidata.orgnih.gov These discoveries provided crucial insights into the physiological pain modulation system and offered new targets for rational drug design.

Evolution of Centrally-Acting Analgesics: From Traditional Opioid Structures to Dual-Mechanism Chemical Entities

Traditional opioid analgesics exert their primary effects by acting as agonists at opioid receptors, predominantly the mu-opioid receptor (MOR), which are widely distributed in the central nervous system. nih.govnih.govnih.gov This interaction modulates pain signaling pathways, leading to analgesia. However, the limitations associated with traditional opioids, including side effects and the potential for tolerance and dependence, motivated the search for alternative approaches.

This led to the exploration of centrally-acting analgesics that engage mechanisms beyond sole opioid receptor activation. Tramadol (B15222) emerged as an earlier example of a centrally-acting analgesic with a dual mechanism, combining weak MOR agonism with inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. thermofisher.comnih.govnovoprolabs.comwikipedia.orgaddictionresource.comnih.gov Research revealed that tramadol is administered as a racemic mixture, with its analgesic effect mediated by both the parent compound and its O-desmethyl metabolite, which exhibits higher affinity for the MOR. wikipedia.orgaddictionresource.comnih.gov

Tapentadol represents a subsequent advancement in the design of centrally-acting analgesics, embodying a dual-mechanism approach within a single, non-racemic molecule. thermofisher.comthermofisher.comnih.govmims.com Its development signifies a move towards designing compounds that integrate multiple analgesic pathways into one chemical entity to potentially enhance efficacy and/or alter the side effect profile.

Conceptual Framework Underpinning this compound's Emergence as a Novel Pharmacological Agent

The conceptual framework behind this compound's development centered on the hypothesis that combining μ-opioid receptor agonism with norepinephrine reuptake inhibition within a single molecule could offer synergistic analgesia and potentially provide advantages over agents acting through a single mechanism or those requiring metabolic activation. wikipedia.orgwikipedia.orgthermofisher.comthermofisher.commims.com

This compound functions as a full agonist at the MOR and a potent inhibitor of the norepinephrine transporter (NET). wikipedia.orgwikipedia.orgmims.comthermofisher.comthermofisher.comnih.gov Research has characterized its binding affinities for various receptors and transporters, providing a molecular basis for its observed pharmacological profile. Studies have shown that this compound binds to the human recombinant MOR with a Kᵢ value of 0.16 µM and inhibits norepinephrine reuptake in rat synaptosomes with a Kᵢ value of 0.48 µM. wikipedia.orgwikipedia.org Its affinity for delta opioid receptors (DOR) and kappa opioid receptors (KOR) is significantly lower, with Kᵢ values of 0.97 µM and 0.91 µM respectively in rat receptors, indicating selectivity for the MOR among opioid receptor subtypes. wikipedia.orgwikipedia.org Furthermore, its affinity for the serotonin transporter (SERT) is considerably lower (Kᵢ value of 2.37 µM in rat synaptosomes and 5.28 µM in human recombinant SERT) compared to its affinity for NET, differentiating it from tramadol which has more balanced effects on norepinephrine and serotonin reuptake. wikipedia.orgthermofisher.comthermofisher.comnih.govwikipedia.orgciteab.com

This compound's chemical structure, being a single (R,R)-stereoisomer, contributes to its direct activity without the need for metabolic conversion to an active compound for its primary analgesic effects, unlike tramadol which relies on CYP2D6 metabolism to the more potent O-desmethyltramadol. thermofisher.comthermofisher.comnih.govnih.gov

The following table summarizes some key binding affinity data from research studies:

TargetSpecies/SystemKᵢ (µM)Reference
Mu-Opioid Receptor (MOR)Rat cellular membranes0.096 wikipedia.orgwikipedia.org
Mu-Opioid Receptor (MOR)Human recombinant0.16 wikipedia.orgwikipedia.org
Delta Opioid Receptor (DOR)Rat cellular membranes0.97 wikipedia.orgwikipedia.org
Kappa Opioid Receptor (KOR)Rat cellular membranes0.91 wikipedia.orgwikipedia.org
Norepinephrine Transporter (NET)Rat synaptosomes0.48 wikipedia.orgwikipedia.org
Norepinephrine Transporter (NET)Human recombinant8.80 wikipedia.org
Serotonin Transporter (SERT)Rat synaptosomes2.37 wikipedia.orgwikipedia.org
Serotonin Transporter (SERT)Human recombinant5.28 wikipedia.org

This research into this compound's distinct chemical structure and dual mechanism provides a foundation for understanding its pharmacological profile and its place in the evolving landscape of analgesic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24ClNO B1681240 Tapentadol CAS No. 175591-23-8

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Tapentadol is a centrally-acting synthetic analgesic. Although their clinical relevance is unclear, tapentadol is believed to have two main mechanisms of action. Tapentadol is a selective mu-opioid receptor (MOR) agonist: it binds to MOR with an affinity greater than or equal to ten-fold affinity compared to delta- and kappa-opioid receptors. Tapentadol also inhibits noradrenaline reuptake, thereby increasing noradrenaline levels and activating alpha-2 receptors to promote analgesia. Tapentadol is a weak serotonin reuptake inhibitor;  however, this action does not contribute to its analgesic effect.
Treatments for neuropathic pain are either not fully effective or have problematic side effects. Combinations of drugs are often used. Tapentadol is a newer molecule that produces analgesia in various pain models through two inhibitory mechanisms, namely central mu-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition. These two components interact synergistically, resulting in levels of analgesia similar to opioid analgesics such as oxycodone and morphine, but with more tolerable side effects. The right central nucleus of the amygdala (CeA) is critical for the lateral spinal ascending pain pathway, regulates descending pain pathways and is key in the emotional-affective components of pain. Few studies have investigated the pharmacology of limbic brain areas in pain models. Here we determined the actions of systemic tapentadol on right CeA neurones of animals with neuropathy and which component of tapentadol contributes to its effect. Neuronal responses to multimodal peripheral stimulation of animals with spinal nerve ligation or sham surgery were recorded before and after two doses of tapentadol. After the higher dose of tapentadol either naloxone or yohimbine were administered. Systemic tapentadol resulted in dose-dependent decrease in right CeA neuronal activity only in neuropathy. Both naloxone and yohimbine reversed this effect to an extent that was modality selective. The interactions of the components of tapentadol are not limited to the synergy between the MOR and a2-adrenoceptors seen at spinal levels, but are seen at this supraspinal site where suppression of responses may relate to the ability of the drug to alter affective components of pain.

Numéro CAS

175591-23-8

Formule moléculaire

C14H24ClNO

Poids moléculaire

257.80 g/mol

Nom IUPAC

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1

Clé InChI

ZELFLGGRLLOERW-XCBLFTOQSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

SMILES isomérique

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

SMILES canonique

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Apparence

Solid powder

melting_point

202-205

Autres numéros CAS

175591-23-8

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

In water, 1161 mg/L at 25 °C (est)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol
Nucynta
tapentadol
tapentadol hydrochloride

Pression de vapeur

1.119X10-4 mm Hg at 25 °C (est)

Origine du produit

United States

Chemical Synthesis, Structural Elucidation, and Structure Activity Relationship Sar of Tapentadol

Rational Drug Design Methodologies Employed in Tapentadol Discovery

The discovery of this compound was the result of a rational drug discovery program aimed at developing a new class of analgesics. nih.gov This program sought to retain the desirable MOR agonism and norepinephrine (B1679862) reuptake inhibition observed in compounds like tramadol (B15222), but with minimal serotonergic activity. nih.gov A crucial goal was to achieve both activities within a single molecular entity, thereby minimizing the interpatient variability associated with prodrugs requiring hepatic cytochrome P450 enzyme activation, such as tramadol and codeine. nih.gov this compound is an active compound and does not rely on enzyme systems for activation, nor does it have active metabolites. nih.gov The design aimed for a synergistic anti-nociceptive action from the combination of MOR agonism and NRI, which has been observed in animal models of various pain states. nih.gov

Synthetic Pathways and Chemical Methodologies

Several synthetic routes for this compound have been developed. One approach involves starting with a meta-substituted cinnamic acid. This undergoes a reaction with a chiral auxiliary to form an amide. Subsequent reactions with a nucleophilic and an electrophilic reagent introduce the two chiral centers. The resulting chiral product is then subjected to reduction and deprotection to yield a chiral alcohol. Finally, amination and substitution reactions on the chiral alcohol furnish this compound. google.com This method, utilizing a readily available chiral auxiliary like (1R,2R)-pseudoephedrine, allows for the formation of the two chiral centers in a one-pot process, potentially simplifying the reaction route and reducing production costs, making it suitable for industrial application. google.com

Another synthetic method utilizes 1-dimethylamino-2-methyl-3-pentanone as a starting material. google.com Through reduction and halogenation reactions, this is converted into a 3-halo-N,N-2-trimethylpentyl-1-amine. google.com A key step involves a coupling reaction with a metal reagent catalyzed by a transition metal, yielding 3-(3-methoxyphenyl)-N,N-2-trimethylpentyl-1-amine. google.com Subsequent demethylation and resolution steps lead to this compound. google.com This method is noted for using inexpensive starting materials, fewer steps, and simpler operation, contributing to reduced production costs. google.com

Stereochemical Characterization and Enantiomeric Purity of this compound

This compound is administered as a single isomer, specifically the (1R,2R) stereoisomer. googleapis.com The synthesis of this compound involves the creation of two chiral centers, and achieving high enantiomeric purity is crucial for its pharmacological activity and to minimize potential issues associated with other stereoisomers. googleapis.com Diastereoisomeric crystallization is a key step in the synthesis that determines the stereochemistry and the enantiomeric purity of the final product. googleapis.com This process typically involves forming a salt from a racemic intermediate and an enantiomerically pure acid, leading to the precipitation of the desired diastereoisomeric salt containing the (S)-enantiomer of a key intermediate. googleapis.com

Methods for separating this compound enantiomers and assessing their purity have been developed, including chromatographic techniques. High-performance liquid chromatography (HPLC) methods using chiral columns have been established for the separation and determination of this compound enantiomers, achieving high resolution. researchgate.netresearchgate.net For instance, excellent enantioseparation has been demonstrated using a Chiralpak AD-H column with a specific mobile phase composition. researchgate.net Capillary zone electrophoresis (CE) with cyclodextrin (B1172386) modifiers has also been explored for the enantioseparation of this compound. researchgate.net Achieving high enantiomeric purity, often exceeding 99%, is a goal in the synthesis and purification processes. googleapis.comgoogleapis.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a compound affect its biological activity. For this compound, SAR investigations focus on the structural features responsible for its dual MOR agonism and NRI activity. While specific detailed SAR data for this compound analogues beyond its core structure and dual mechanism are not extensively detailed in the provided context, the principle involves synthesizing compounds with subtle variations to the this compound structure and evaluating their affinity and efficacy at MOR and their potency as norepinephrine reuptake inhibitors. nih.gov These studies help to elucidate the key functional groups and their spatial arrangement required for optimal interaction with the target receptors and transporters. guildfordadvancedcourses.co.uk

Computational Chemistry Approaches: Quantum Chemical Calculations and Molecular Geometry Optimization

Computational chemistry, including quantum chemical calculations and molecular geometry optimization, plays a significant role in understanding the structural properties and behavior of drug molecules like this compound. researchgate.netcnr.it Quantum chemical calculations can be used to determine various properties of this compound, such as electronic structure, charge distribution, and spectroscopic parameters. researchgate.net

Molecular geometry optimization is a core task in quantum chemical calculations, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. cnr.itarxiv.org This provides accurate structural parameters like bond lengths and angles. cnr.it Different levels of theory, including density functional theory (DFT), are employed for geometry optimization. researchgate.netcnr.it DFT calculations, often with specific basis sets, are used to optimize the geometry of this compound, providing insights into its preferred conformation. researchgate.net These optimized geometries are crucial for further analyses, such as predicting molecular properties and studying interactions with biological targets. cnr.itarxiv.org

Computational methods also allow for the analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and related parameters like the energy gap, ionization potential, and electron affinity, which can provide insights into the molecule's reactivity and stability. researchgate.net Natural bond orbital (NBO) analysis can be used to study intramolecular interactions and charge delocalization within the this compound molecule. researchgate.netresearchgate.net

Theoretical Modeling of Ligand-Receptor Interactions and Binding Conformations

Theoretical modeling, including molecular docking and molecular dynamics simulations, is employed to study the interactions between this compound and its biological targets, the μ-opioid receptor (MOR) and the norepinephrine transporter (NET). These methods aim to predict the preferred binding poses (conformations) of this compound within the binding sites of these proteins and to understand the nature of the interactions involved. researchgate.netmdpi.com

Molecular docking algorithms explore various possible orientations and conformations of the ligand (this compound) within the receptor's binding pocket and score them based on their predicted binding affinity. plos.org This helps in identifying the most likely binding pose. Molecular dynamics simulations extend this by simulating the movement of the ligand and the receptor over time, providing insights into the dynamic nature of the interaction, conformational changes in the receptor upon ligand binding, and the stability of the binding complex. mdpi.comnih.gov

Molecular Pharmacology and Receptor System Interactions of Tapentadol

Mechanistic Elucidation of Tapentadol's Dual Pharmacological Actions: Mu-Opioid Receptor (MOR) Agonism and Noradrenaline Reuptake Inhibition (NRI)

This compound functions as a centrally-acting analgesic by simultaneously engaging two distinct pathways involved in pain modulation. Its action as a mu-opioid receptor agonist directly inhibits the ascending pain pathway in the central nervous system, including peripheral tissues, the spinal cord, and the brain. epain.orgsemanticscholar.org Concurrently, this compound inhibits the reuptake of noradrenaline, thereby increasing its concentration in the synaptic cleft. scielo.brdovepress.comepain.orgdrugbank.comnih.gov This elevated noradrenaline level potentiates the descending inhibitory pain pathway, which originates in the brain and projects to the spinal cord. dovepress.comscielo.brepain.orgbinasss.sa.cr Noradrenaline binds to alpha-2 adrenergic receptors on pre- and post-synaptic neurons in the spinal cord, inhibiting action potentials and hyperpolarizing the membrane, thus blocking pain signaling. scielo.br This synergistic interaction between MOR agonism and NRI is considered fundamental to this compound's analgesic effect. dovepress.comnih.gov The dual mechanism allows this compound to influence both the transmission of pain signals upwards to the brain and the body's own descending systems that modulate pain. scielo.brbinasss.sa.cr

Receptor Binding Affinities and Selectivity Profiles

The binding characteristics and selectivity of this compound across various receptor systems are crucial to understanding its pharmacological profile. Studies have investigated its affinity for opioid receptors and monoamine transporters, as well as its interaction with other auxiliary receptor systems.

Mu-Opioid Receptor (MOR) Binding Characteristics and Quantitative Affinity (Ki)

This compound is a selective agonist of the mu-opioid receptor. wikipedia.orgdrugbank.com Quantitative studies have determined its binding affinity (Ki) for the MOR. In rat cellular membranes, the Ki value for this compound binding to the MOR was reported as 0.096 µM. dovepress.comnih.gov In human recombinant MOR, the Ki value was found to be 0.16 µM. dovepress.comnih.gov Compared to potent opioid agonists like morphine, this compound exhibits a lower binding affinity for the MOR, approximately 40 to 50 times lower than morphine's affinity. scielo.brviamedica.plepain.orgsemanticscholar.orgnih.gov Despite this lower affinity, its dual mechanism contributes to an analgesic potency that can be comparable to or even superior to strong classical opioids in certain pain states. dovepress.comnih.gov

Noradrenaline Transporter (NET) Inhibition Potency and Mechanism

This compound effectively inhibits the reuptake of noradrenaline by the noradrenaline transporter (NET). dovepress.comdrugbank.com This inhibition leads to increased extracellular concentrations of noradrenaline. nih.gov The potency of this compound at inhibiting NET has been quantified. In a rat synaptosomal reuptake assay, this compound inhibited noradrenaline reuptake with a Ki value of 0.48 µM. dovepress.comnih.gov In a binding assay using human recombinant NET, the Ki value was reported as 8.80 µM. dovepress.com The mechanism involves this compound blocking the transporter responsible for clearing noradrenaline from the synaptic cleft. scielo.br

Serotonin (B10506) Transporter (SERT) Activity and Comparative Profiles

This compound has shown weak activity at the serotonin transporter (SERT) compared to its effects on the NET. scielo.brdovepress.comdrugbank.com In rat synaptosomes, the Ki value for serotonin reuptake inhibition was 2.37 µM, which is higher (indicating lower potency) than its Ki value for noradrenaline reuptake inhibition in the same system. dovepress.comnih.gov In a binding assay to human recombinant SERT, the Ki value was 5.28 µM. dovepress.com This demonstrates a selectivity profile where this compound is more potent as a noradrenaline reuptake inhibitor than as a serotonin reuptake inhibitor. dovepress.com The weak serotonin reuptake inhibition is generally not considered to contribute significantly to its analgesic effect. scielo.brdrugbank.com

Interactions with Auxiliary Receptor Systems (e.g., Delta Opioid Receptor (DOR), Kappa Opioid Receptor (KOR), Muscarinic Receptors, GABA, Dopamine)

This compound has also been investigated for activity at muscarinic receptors. It showed some activity at rat M1 muscarinic receptors with a Ki value of 0.47 µM in one study, although it was found to be a weak muscarinic antagonist in a human embryonic kidney (HEK-293) cell assay. dovepress.comnih.govtga.gov.audrugs.com

Binding tests have also been performed for interactions with GABA and dopamine (B1211576) receptors. No significant activity was found with this compound at these receptors. dovepress.comnih.gov Comprehensive screening against a panel of receptors, ion channels, transporters, and enzymes has generally shown low or no significant binding for this compound at targets other than MOR and NET. tga.gov.au

The following table summarizes some of the receptor binding affinity data for this compound:

Receptor/TransporterSpecies/SystemBinding Affinity (Ki)Reference
Mu-Opioid Receptor (MOR)Rat cellular membranes0.096 µM dovepress.comnih.gov
Mu-Opioid Receptor (MOR)Human recombinant0.16 µM dovepress.comnih.gov
Delta Opioid Receptor (DOR)Rat cellular membranes0.97 µM dovepress.comnih.gov
Kappa Opioid Receptor (KOR)Rat cellular membranes0.91 µM dovepress.comnih.gov
Noradrenaline Transporter (NET)Rat synaptosomal reuptake0.48 µM dovepress.comnih.gov
Noradrenaline Transporter (NET)Human recombinant8.80 µM dovepress.com
Serotonin Transporter (SERT)Rat synaptosomal reuptake2.37 µM dovepress.comnih.gov
Serotonin Transporter (SERT)Human recombinant5.28 µM dovepress.com
Muscarinic Receptor (M1)Rat0.47 µM dovepress.comnih.gov
GABA ReceptorsTestedNo activity found dovepress.comnih.gov
Dopamine ReceptorsTestedNo activity found dovepress.comnih.gov

Intracellular Signaling Cascades Mediated by this compound

The activation of the mu-opioid receptor by agonists like this compound typically initiates intracellular signaling cascades. MORs are G protein-coupled receptors, primarily coupling to Gi/Go proteins. nih.gov Activation leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of inwardly rectifying potassium channels (KIR3.x) and inhibition of voltage-gated calcium channels. nih.gov These actions result in reduced neuronal excitability and neurotransmitter release, contributing to analgesia. nih.gov

Studies have shown that this compound activates KIR3.x currents in locus coeruleus neurons, consistent with MOR agonism. nih.gov While this compound is less potent than morphine in activating these currents, the interaction between its MOR agonism and NET inhibition in individual neurons appears to be additive. nih.gov The precise details of all intracellular signaling pathways mediated by this compound, particularly those downstream of NET inhibition and the integration of the two mechanisms at the intracellular level, are areas of ongoing research.

MOR-Mediated Downstream Signaling Pathways

As a MOR agonist, this compound binds to μ-opioid receptors located in the central nervous system, including the brain and spinal cord scielo.brnih.gov. Activation of MORs is a well-established mechanism for inhibiting pain signal transmission along ascending pain pathways europeanreview.org. MOR activation typically leads to a cascade of intracellular events mediated by G protein-coupled receptors. This involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced excitability nih.gov. MOR activation also modulates calcium channels, further inhibiting neurotransmitter release from primary afferent neurons nih.gov. While this compound is a MOR agonist, its affinity for the MOR is reported to be significantly lower (approximately 50 times less) than that of morphine researchgate.netscielo.brepain.org. Despite this lower affinity, its MOR agonism contributes substantially to its analgesic effect, particularly in models of acute pain scielo.brnih.gov.

NRI-Mediated Neurotransmitter Dynamics and Effector Systems

This compound inhibits the reuptake of noradrenaline by blocking the noradrenaline transporter (NET) dovepress.comdrugbank.com. This action increases the concentration of noradrenaline in the synaptic cleft, particularly in the descending inhibitory pain pathways that originate in the brainstem and project to the spinal cord dovepress.comscielo.br. Elevated levels of noradrenaline at spinal synapses lead to the activation of inhibitory post-synaptic α2-adrenoceptors on spinal nociceptive neurons dovepress.com. Activation of α2-adrenoceptors inhibits the release of pronociceptive neurotransmitters and reduces the excitability of dorsal horn neurons, thereby suppressing pain signaling dovepress.com. This NRI mechanism is considered to play a fundamental role in this compound's efficacy, especially in chronic and neuropathic pain states scielo.br. Unlike tramadol (B15222), which also affects serotonin reuptake, this compound has no clinically relevant effect on serotonin, potentially leading to more predictable analgesic properties binasss.sa.crwikipedia.org.

Synergistic Interactions between MOR Agonism and NRI: Isobolographic and Mechanistic Analyses

A key characteristic of this compound's pharmacology is the synergistic interaction between its MOR agonism and NRI activity dovepress.comnih.govnih.gov. This synergy means that the combined effect of the two mechanisms is greater than the sum of their individual effects dovepress.comnih.gov. This has been demonstrated through various preclinical studies, including isobolographic analysis nih.govnih.govtemple.edu.

Isobolographic analysis is a method used to determine the nature of the interaction between two or more agents. Studies using this technique with this compound, often in combination with opioid antagonists (like naloxone) and α2-adrenoceptor antagonists (like yohimbine), have shown that the combination of MOR agonism and NRI produces a synergistic analgesic effect in various pain models, such as the low-intensity tail-flick test and spinal nerve ligation models in rats nih.govnih.gov. This synergy in analgesic efficacy contrasts with findings regarding adverse effects, where the interaction on endpoints like gastrointestinal transit has been shown to be merely additive nih.gov. This suggests a favorable separation between the analgesic benefits and certain opioid-related side effects nih.gov.

The mechanistic basis for this synergy is thought to involve the interplay between opioid and noradrenergic systems in pain modulation, particularly within the descending inhibitory pathways dovepress.comnih.gov. The enhanced noradrenaline levels due to NRI likely potentiate the inhibitory effects mediated by MOR activation, and vice versa, at spinal and supraspinal levels nih.govecddrepository.org. This synergistic interaction is believed to explain why this compound, despite its lower MOR affinity compared to morphine, exhibits comparable or superior analgesic efficacy in certain pain conditions researchgate.netnih.gov.

Modulation of Descending Inhibitory Pain Pathways

This compound significantly modulates the descending inhibitory pain pathways dovepress.comeuropeanreview.orgoup.com. These pathways, originating in supraspinal centers, play a crucial role in modulating pain signals at the level of the spinal cord dorsal horn europeanreview.orgscispace.com. Neurotransmitters involved in this descending modulation include endogenous opioids, noradrenaline, and serotonin europeanreview.orgplos.org.

By inhibiting noradrenaline reuptake, this compound increases the availability of noradrenaline in the spinal cord, thereby enhancing the activity of the descending noradrenergic inhibitory pathway dovepress.comscielo.br. This leads to increased inhibition of spinal nociceptive neurons via α2-adrenoceptor activation dovepress.com. Furthermore, MOR agonists are known to influence supraspinal pain signals through their action in descending pathways europeanreview.org. The combined MOR agonism and NRI of this compound are thought to synergistically activate and reinforce these descending inhibitory controls dovepress.comresearchgate.netplos.org.

Preclinical Pharmacokinetics of Tapentadol

Absorption Dynamics in Animal Models

Tapentadol is rapidly absorbed after oral administration in animal models. Studies in dogs have shown rapid absorption following oral dosing. avma.org The extent of oral absorption can differ between animal species and humans, partly due to variations in dosage forms used (e.g., oral solutions in animals vs. tablets in humans). tga.gov.au In female rats, approximately 94% of administered radioactivity was recovered in urine, suggesting a high extent of absorption ranging from 69% to 94%. portico.org In male beagle dogs, 81% of an oral dose was recovered in urine within 48 hours, with 18% in feces, also indicating significant absorption. portico.org

The mean absolute bioavailability after single-dose oral administration of this compound in a fasted state is approximately 32% in humans due to extensive first-pass metabolism. researchgate.netwikipedia.orgdrugbank.commsnlabs.com While oral bioavailability varies across preclinical species, it has been reported as approximately 1% in dogs and 9% in rats, compared to 32% in humans. fda.gov The oral bioavailability of this compound in cats is not definitively known, but it is suspected to be higher than in some other species due to their lower capacity for hepatic glucuronidation. researchgate.net

Data on oral bioavailability in different species:

SpeciesOral Bioavailability (%)Source
Dogs~1, 4.4 fda.govresearchgate.net
Rats~9 fda.govresearchgate.net
Humans~32 researchgate.netwikipedia.orgdrugbank.commsnlabs.com
CatsNot definitively known, suspected higher researchgate.net

Tissue Distribution and Central Nervous System Penetration Studies in Preclinical Species

This compound shows extensive tissue distribution in animals and is capable of crossing the blood-brain barrier. fda.gov This is consistent with its central mechanism of action, which involves both mu-opioid receptor agonism and noradrenaline reuptake inhibition. wikipedia.orgmsnlabs.comnih.govfda.govnih.gov

Plasma protein binding of this compound is low, approximately 20%, across various species, including humans. tga.gov.auresearchgate.netmsnlabs.comfda.govnih.gov This low protein binding suggests that a larger fraction of the drug is available for distribution to tissues, including the central nervous system.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

Phase I Metabolic Processes (e.g., Cytochrome P450 Isoenzymes: CYP2C9, CYP2C19, CYP2D6)

Phase I oxidative metabolism plays a minor role in this compound biotransformation compared to phase II conjugation. researchgate.netdrugbank.commsnlabs.comportico.org In vitro studies using recombinant human CYP enzymes have identified several isoforms involved in the formation of minor oxidative metabolites. portico.org The formation of N-desmethyl this compound is catalyzed by CYP2C9, CYP2C19, and CYP2C8. portico.org Hydroxy-tapentadol formation is catalyzed by CYP2D6, CYP2B6, and CYP2C19. portico.org

While CYP enzymes are involved, the extent of this compound metabolism mediated by the cytochrome P450 system is less significant than phase II conjugation. researchgate.netdrugbank.commsnlabs.com This contributes to a lower potential for drug-drug interactions mediated by CYP enzymes. portico.orgresearchgate.netportico.orgcda-amc.ca

Phase II Conjugation Pathways (e.g., Glucuronidation)

Phase II conjugation, particularly glucuronidation, is the major metabolic pathway for this compound in all species studied. tga.gov.auportico.orgresearchgate.netdrugbank.commsnlabs.comportico.org this compound is primarily conjugated with glucuronic acid to form glucuronides. researchgate.netdrugbank.commsnlabs.com Sulfation also occurs to a minor extent in some species, such as dogs and humans, but not rats. tga.gov.auportico.org

In vitro studies using human liver microsomes and hepatocytes have shown that this compound glucuronidation is catalyzed by several uridine (B1682114) diphosphate-glucuronosyltransferases (UGT) isoforms, predominantly UGT1A6, UGT1A9, and UGT2B7. tga.gov.auresearchgate.netportico.org

In dogs, this compound-O-glucuronide is the predominant metabolite, accounting for approximately 97% of the total area under the concentration-time curve (AUC) of this compound and its quantified metabolites after oral administration. avma.org In humans, this compound-glucuronide is also the primary metabolite in plasma/serum, accounting for a significant percentage of total exposure. tga.gov.au

Identification and Pharmacological Activity of this compound Metabolites

Numerous metabolites of this compound have been identified, primarily consisting of phase I and phase II transformation products. The major metabolic products are the phase II conjugates, such as this compound-O-glucuronide and this compound-O-sulfate. tga.gov.auresearchgate.netdrugbank.comportico.orgavma.org Phase I metabolites include N-desmethyl this compound and hydroxy-tapentadol. drugbank.comportico.orgnih.gov These phase I metabolites can be further conjugated. drugbank.com

Crucially, preclinical studies have demonstrated that the major metabolites of this compound are pharmacologically inactive. portico.orgdrugbank.commsnlabs.comfda.govnih.govportico.org this compound-O-glucuronide, the most prominent metabolite, has shown no analgesic effects in animal models like the tail-flick test in mice. portico.orgportico.org Other common metabolites, such as this compound-O-sulfate and N-desmethyl this compound glucuronide, are also devoid of significant pharmacological activity. portico.org This is a key characteristic of this compound, as its analgesic effect is primarily attributed to the parent compound itself, not active metabolites. portico.orgdrugbank.comfda.govnih.govnih.govnih.gov

Plasma concentrations of metabolites can be significantly higher than those of the parent drug. In dogs, concentrations of this compound-O-glucuronide were found to be 6- to 800-fold higher than the maximum plasma concentration (Cmax) of the parent drug after oral administration. avma.org Similarly, this compound sulfate (B86663) concentrations were also higher than the parent drug concentrations in dogs. avma.org

Table of Major this compound Metabolites Identified in Preclinical Studies:

MetabolitePathway InvolvedPharmacological Activity in Preclinical ModelsSource
This compound-O-glucuronidePhase II (Glucuronidation)Inactive portico.orgdrugbank.commsnlabs.comfda.govportico.org
This compound-O-sulfatePhase II (Sulfation)Inactive drugbank.comportico.org
N-desmethyl this compoundPhase I (N-demethylation)Inactive (minor activity in some models) drugbank.comportico.orgnih.gov
Hydroxy-tapentadolPhase I (Hydroxylation)Not a major active metabolite drugbank.comportico.org
N-desmethyl this compound glucuronidePhase II (Glucuronidation of Phase I metabolite)Inactive drugbank.comportico.org

Excretion Kinetics and Routes of Elimination in Animal Models

This compound and its metabolites are primarily eliminated via the kidneys in animal models. portico.orgresearchgate.netdrugbank.commsnlabs.comnih.govportico.orgmdpi.com Renal excretion accounts for approximately 99% of the elimination. researchgate.netdrugbank.commsnlabs.comnih.govmdpi.com Fecal excretion is a minor route, typically accounting for around 1% of the administered dose. researchgate.netportico.org

In studies with radioactively labeled this compound in humans, over 95% of the radioactivity was recovered in urine within 24 hours, with almost complete recovery (99.9%) within 5 days. researchgate.net Only a small percentage of the dose (mean, 3%) is excreted unchanged in urine. researchgate.netdrugbank.commsnlabs.comportico.org The majority of the excreted radioactivity in urine corresponds to conjugated metabolites. researchgate.netdrugbank.commsnlabs.comportico.org

In female rats, approximately 94% of the radioactivity was excreted via urine and 5% via feces. portico.org In male beagle dogs, 81% of the dose was recovered in urine and 18% in feces within 48 hours. portico.org

The terminal half-life of this compound varies among species. In dogs, the geometric mean plasma half-life after oral administration ranged from approximately 3.5 to 3.7 hours across different doses. avma.orgavma.org In cats, the elimination half-life after parenteral administration was reported to be 2-3 hours. researchgate.net

Table summarizing excretion routes:

Route of EliminationProportion of Dose (%) (Approximate)Source
Urine~99 researchgate.netdrugbank.commsnlabs.comnih.govmdpi.com
Feces~1 researchgate.netportico.org

Pharmacokinetic Modeling and Simulation in Preclinical and Developmental Stages

Pharmacokinetic (PK) modeling and simulation play a crucial role in understanding the disposition of this compound and informing dose selection, particularly in preclinical and developmental settings, such as pediatric populations. This approach integrates drug properties with physiological parameters to predict drug concentration profiles over time in various tissues and populations srce.hrallucent.com.

In the preclinical phase, PBPK models can be developed using in vitro data and in silico predictions to forecast human PK and aid in selecting the first-in-human dose range srce.hr. PBPK modeling can also be used to evaluate drug safety and toxicity, and to predict drug exposure under different conditions or in specific populations, considering factors like age, gender, ethnicity, and disease state srce.hr.

For this compound, PK modeling and simulation have been extensively utilized, especially in the development program for pediatric patients. The guiding principle for the pediatric program was to achieve similar this compound exposure in children as observed in adults at effective dose levels dovepress.com. This involved extensive PK profiling supported by modeling and simulation techniques to address various age groups and formulations dovepress.com.

A population PK (popPK) model, initially developed using pooled data from adult this compound immediate-release (IR) trials, was extended with allometric scaling to create an initial pediatric popPK model dovepress.com. This model was used to perform simulations and recommend doses for initial pediatric trials dovepress.com. For children aged 2 years and above, a one-compartment model with first-order absorption and elimination best described this compound PK nih.gov. Body weight was identified as a statistically significant covariate influencing apparent oral clearance (CL/F) and apparent volume of distribution after oral administration nih.govresearchgate.net.

Model-based simulations were performed to identify this compound oral solution (OS) doses in pediatric subjects (2 to <18 years) that would yield exposures comparable to those in adults receiving efficacious doses of this compound IR (50–100 mg every 4 hours) nih.govresearchgate.net. Simulations suggested that a this compound OS dose of 1.25 mg/kg would result in efficacious exposures in children and adolescents aged 2 to <18 years nih.govresearchgate.net. This proposed dose was subsequently used in a confirmatory efficacy trial nih.govresearchgate.net.

For very young children (<2 years), a physiologically based pharmacokinetic model was developed to account for organ maturation and development, informing the recommendation of a starting dose for this vulnerable group nih.gov. This approach anticipated lower clearance due to incomplete maturation nih.gov.

PBPK models for this compound have also been developed and optimized using both in vitro and clinical data to evaluate potential gastric pH-dependent drug-drug interactions (DDIs) nih.gov. These models successfully described the PK profiles following single oral doses and predicted the lack of a clinically relevant effect of omeprazole (B731) on this compound PK, consistent with clinical data nih.gov.

Preclinical studies in various animal species, including rats and dogs, have provided data on this compound's pharmacokinetics, which can inform modeling efforts fda.govresearchgate.netresearchgate.net. Oral bioavailability has been shown to vary across species, being low in dogs (4.4%) and rats (9%) compared to humans (32%) fda.govresearchgate.net. This compound exhibits rapid elimination with species differences observed in clearance researchgate.net.

While specific detailed data tables from preclinical PK modeling and simulation studies of this compound were not extensively available in the search results, the findings highlight the application of these techniques to understand species differences, predict human PK from preclinical data, and guide dose selection in developmental populations.

Data Tables

The following table summarizes some reported findings related to this compound PK in preclinical species and the application of modeling in pediatric development, based on the search results:

Species/PopulationModeling ApproachKey Findings/ApplicationSource
Rats, DogsPK Studies (informing modeling)Oral bioavailability varies by species (Dogs: 4.4%, Rats: 9%). Rapid elimination with species differences in clearance. fda.govresearchgate.net
Pediatric (2 to <18 years)Population PK Modeling (one-compartment) with Allometric ScalingBody weight is a significant covariate for CL/F and volume of distribution. Used to simulate and recommend pediatric doses (e.g., 1.25 mg/kg OS) to match adult exposure. nih.govresearchgate.netresearchgate.net
Pediatric (<2 years)Physiologically Based PK ModelingDeveloped to account for organ maturation and inform starting doses, anticipating lower clearance. nih.gov
Adult (informing pediatric modeling)Population PK ModelingInitial model developed from adult data used as a basis for pediatric scaling. dovepress.com
Various (for DDI prediction)Physiologically Based PK ModelingDeveloped and optimized using in vitro and clinical data to predict pH-dependent DDIs, showing no clinically relevant effect of omeprazole on this compound PK. nih.gov

This table provides an overview of how modeling and simulation have been applied in the preclinical and developmental stages of this compound, primarily focusing on translating knowledge across species and age groups.

Preclinical Pharmacodynamics and in Vivo Experimental Models of Tapentadol

Investigation of Tapentadol in Animal Models of Nociceptive Pain

Nociceptive pain arises from damage to non-neural tissue and is typically evaluated in animal models using thermal or chemical stimuli. nih.gov this compound has shown efficacy in several such models. fda.govportico.org

Thermal nociceptive tests, such as the hot-plate and tail-flick tests, assess an animal's response latency to a heat stimulus. nih.govnih.gov These models are commonly used to evaluate centrally acting analgesics. nih.gov

In the hot-plate test, animals are placed on a heated surface, and the time until they exhibit pain responses like paw licking, shaking, or jumping is recorded. nih.govmdpi.com Studies have shown that this compound can increase this response latency, indicating an analgesic effect. nih.govmdpi.com For instance, in one study using mice on a hot plate set to 48 °C, this compound administration increased the latency to jump. nih.gov In rats, the effective dose 50% (ED50) for this compound in the hot-plate test was reported as 11.8 mg/kg, compared to 4.7 mg/kg for morphine, suggesting this compound was two to three times less potent than morphine in this specific model. nih.gov

The tail-flick test involves applying a heat source to an animal's tail and measuring the time until the tail is withdrawn. nih.gov this compound has been shown to increase nociceptive thresholds in this model. nih.gov In some experiments, the analgesic effect of this compound in the tail-flick assay was found to be twice that of morphine. nih.gov Intrathecal administration of this compound also increased nociceptive thresholds in rat tail-flick tests. nih.gov

Interactive Table 1: this compound Efficacy in Thermal Nociceptive Models

ModelSpeciesRoute of AdministrationED50 (mg/kg)Comparison to Morphine (Potency)Reference
Hot-Plate TestRatsi.v.11.82-3 times less potent nih.gov
Tail-Flick TestRatsi.v.-Twice as potent nih.gov
Tail-Flick TestRatsIntrathecal-- nih.gov

Chemical nociceptive models involve injecting an irritant substance, such as phenylquinone, to induce pain behaviors like abdominal constrictions or "writhes". fda.govmdpi.comepo.org The reduction in the number of writhes is used to assess analgesic activity. mdpi.comepo.org

The phenylquinone writhing test in mice is a common model for evaluating peripherally and centrally acting analgesics. fda.govepo.org this compound has demonstrated efficacy in inhibiting phenylquinone-induced writhing. fda.govepo.org Studies have shown that this compound can produce a dose-dependent attenuation of writhing behavior. mdpi.com In the mouse phenylquinone writhing test, naloxone (B1662785), a MOR antagonist, completely inhibited the effects of this compound, suggesting a significant contribution of the mu-opioid mechanism in this model. tga.gov.autga.gov.au this compound and morphine showed comparable analgesic effects in the mouse phenylquinone writhing test. epo.org

Interactive Table 2: this compound Efficacy in Chemical Nociceptive Models

ModelSpeciesStimulusEffect on Pain BehaviorAntagonism by NaloxoneReference
Phenylquinone-Induced WrithingMicePhenylquinoneInhibition of writhingComplete inhibition tga.gov.autga.gov.au
Phenylquinone-Induced WrithingMicePhenylquinoneComparable to morphine- epo.org

Evaluation of this compound in Animal Models of Neuropathic Pain

Neuropathic pain is caused by damage or disease affecting the somatosensory nervous system. nih.gov Animal models of neuropathic pain aim to replicate aspects of this complex condition. fda.govmdpi.com this compound's NRI activity is considered particularly relevant for its effectiveness in neuropathic pain states. researchgate.netbolczasopismo.pleuropeanreview.org

Nerve ligation models involve surgically damaging a nerve, leading to the development of neuropathic pain-like symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to painful stimuli). probes-drugs.orgpainphysicianjournal.com The spinal nerve ligation (SNL) model in rats is a widely used example. ucl.ac.uknih.gov

This compound has demonstrated efficacy in reducing pain behaviors in nerve ligation models. fda.govprobes-drugs.org In the SNL model in rats, systemic administration of this compound dose-dependently reduced evoked responses of spinal dorsal horn neurons to various peripheral stimuli, including mechanical and thermal stimuli. nih.gov Studies using the SNL model have investigated the differential contributions of this compound's MOR and NRI mechanisms. ucl.ac.uknih.gov In SNL animals, the analgesic efficacy of this compound was strongly reduced by alpha-2-adrenoceptor antagonists like yohimbine (B192690) or atipamezole, while being only moderately reduced by naloxone. ucl.ac.uknih.gov This suggests a shift towards a predominant noradrenergic inhibitory mechanism in neuropathic states compared to control animals where the opioid mechanism may predominate. ucl.ac.uknih.gov In the spinal nerve ligation model in rats, the potency of this compound has been shown to be in the same range as that of morphine. researchgate.net

Chemically-induced models involve using neurotoxic substances to induce nerve damage and neuropathic pain. Streptozotocin-induced diabetes in rodents is an example of a chemically-induced model that results in diabetic peripheral neuropathy, a common cause of neuropathic pain. nih.govportico.org

This compound has shown effectiveness in models of chemically-induced neuropathic pain. fda.gov In a diabetic animal model induced with streptozotocin, this compound attenuated heat-induced nociception and was effective against heat hyperalgesia. nih.gov The minimum effective dose for this compound against heat hyperalgesia in diabetic animals was 0.32 mg/kg. nih.gov In contrast, control animals without diabetes did not show anti-nociception with this compound at the maximum dose tested (1 mg/kg). nih.gov This suggests a specific efficacy of this compound in the context of diabetic neuropathic pain in this model.

Interactive Table 3: this compound Efficacy in Neuropathic Pain Models

ModelSpeciesInduction MethodKey FindingsPredominant Mechanism (in model)Reference
Spinal Nerve Ligation (SNL)RatsSurgical nerve ligationDose-dependent reduction of evoked responses; Potency comparable to morphine.Noradrenergic nih.govresearchgate.net
SNL with AntagonistsRatsSurgical nerve ligationEffect strongly reduced by alpha-2 antagonists, moderately by naloxone.Noradrenergic ucl.ac.uknih.gov
Streptozotocin-Induced Diabetic ModelAnimalsChemical (Streptozotocin)Attenuated heat-induced nociception and hyperalgesia; Effective dose against hyperalgesia: 0.32 mg/kg i.v.- nih.gov

Assessment of this compound in Animal Models of Mixed Pain States

Mixed pain states involve components of both nociceptive and neuropathic pain. This compound's dual mechanism of action makes it a potentially suitable option for treating such complex pain conditions. researchgate.neteuropeanreview.org

Animal models that incorporate elements of both nociceptive and neuropathic pain are used to assess the efficacy of analgesics in mixed pain states. While the provided search results primarily focus on distinct nociceptive or neuropathic models, the broad efficacy demonstrated by this compound in both categories suggests its potential in mixed pain. researchgate.netfda.gov

Studies evaluating this compound in models of inflammatory pain, such as the formalin test or models induced by carrageenan or complete Freund's adjuvant (CFA), can be considered relevant as inflammatory pain can have both nociceptive and, in some cases, neuropathic components. researchgate.netnih.gov In the formalin test, which exhibits two phases (an initial nociceptive phase and a later inflammatory/neuropathic-like phase), this compound showed dose-dependent antinociceptive activity in both phases in mice and rats. researchgate.netnih.govresearchgate.net In models of carrageenan-induced mechanical hyperalgesia and CFA-induced tactile hyperalgesia, this compound demonstrated significant reduction in hyperalgesia. researchgate.netnih.gov Antagonism studies in these inflammatory models indicated that both MOR activation and NRI contribute to this compound's analgesic effects, with partial blockade by either naloxone or yohimbine, and complete blockade by the combination. researchgate.netnih.gov

The efficacy of this compound in models of both nociceptive and neuropathic pain supports its potential utility in clinical conditions characterized by mixed pain components. researchgate.neteuropeanreview.org

Interactive Table 4: this compound Efficacy in Inflammatory Pain Models (Relevant to Mixed Pain)

ModelSpeciesInduction MethodKey FindingsContribution of MechanismsReference
Formalin Test (Phase 2)Mice, RatsFormalin injectionDose-dependent antinociception; Efficacy 86-88%.Both MOR and NRI contribute. researchgate.netresearchgate.net
Carrageenan-Induced Mechanical HyperalgesiaRatsCarrageenan injectionReduced mechanical hyperalgesia by 84%; ED50: 1.9 mg/kg i.v.Both MOR and NRI contribute. researchgate.netnih.gov
CFA-Induced Tactile HyperalgesiaRatsComplete Freund's Adjuvant (CFA)Reduced tactile hyperalgesia by 71%; ED50: 9.8 mg/kg i.p.Both MOR and NRI contribute. researchgate.netnih.gov
CFA Knee-Joint ArthritisRatsCFA injection into knee jointReversed decrease in weight bearing by 51%; ED25: 0.9 mg/kg i.v.Both MOR and NRI contribute. researchgate.netnih.gov

Comparative Preclinical Pharmacological Analyses with Established Analgesics (e.g., Morphine, Tramadol (B15222), Oxycodone)

Preclinical studies have compared the pharmacological profile and analgesic efficacy of this compound with established opioid analgesics such as morphine, tramadol, and oxycodone. In various pain models in mice, rats, and rabbits, including the tail-flick, phenylquinone writhing, hot-plate, and toothpulp stimulation tests, intravenous this compound demonstrated analgesic potency approximately 1/4 to 1/2 times that of intravenous morphine and 3 to 5 times the potency of intravenous tramadol. fda.gov When administered orally in these assays, this compound was approximately equipotent to morphine in its analgesic effects. fda.gov

In models of inflammatory and neuropathic pain, such as the paw-pressure test, formalin test, and chronic constriction injury models in rats, this compound showed analgesic potency approximately 1/2 that of morphine and 1/4 to equivalent the potency of tramadol by the intraperitoneal and intravenous routes. fda.gov Despite having a significantly lower binding affinity for the MOR compared to morphine (up to 50 times lower) binasss.sa.cr, this compound provides highly effective analgesia in preclinical pain models that is comparable to morphine and oxycodone. binasss.sa.cr This suggests that the NRI component plays a significant role in its analgesic efficacy, particularly in neuropathic pain states. researchgate.net The two central actions of this compound, MOR agonism and NRI, are synergistic in terms of analgesic efficacy but not toxicity in preclinical models. binasss.sa.cr

This compound is approximately two to three times more potent than tramadol and two to three times less potent than morphine. binasss.sa.crnih.gov Compared to oxycodone, this compound has shown comparable analgesic efficacy in preclinical pain models. binasss.sa.cr

The following table summarizes some comparative preclinical data:

AnalgesicRoute of AdministrationPain ModelRelative Potency (vs. This compound)Source
MorphineIVTail-flick, phenylquinone writhing, hot-plate, toothpulp stimulation2-4 times more potent fda.gov
TramadolIVTail-flick, phenylquinone writhing, hot-plate, toothpulp stimulation1/3 - 1/5 times less potent fda.gov
MorphineOralTail-flick, phenylquinone writhing, hot-plate, toothpulp stimulationApproximately equipotent fda.gov
MorphineIP/IVInflammatory and neuropathic pain models (paw-pressure, formalin, CCI)Approximately 2 times more potent fda.gov
TramadolIP/IVInflammatory and neuropathic pain models (paw-pressure, formalin, CCI)4 times less to equipotent fda.gov
MorphinePreclinical Pain ModelsBroad rangeLower MOR affinity (up to 50x) binasss.sa.cr
OxycodonePreclinical Pain ModelsBroad rangeComparable efficacy binasss.sa.cr
Tramadol--2-3 times less potent nih.gov
Morphine--2-3 times more potent nih.gov
Oxycodone--Approximately 5 times more potent binasss.sa.cr

Central Nervous System Effects of this compound in Preclinical Models

This compound exerts its analgesic effects through actions in the central nervous system, involving both MOR agonism and noradrenaline reuptake inhibition. nih.gov Preclinical studies have investigated its effects on various aspects of CNS function, including neurotransmitter modulation, neurogenesis, gene expression, and glial cell activity.

Neurotransmitter Modulation in Specific Brain Regions (e.g., Noradrenaline, Serotonin (B10506), Dopamine (B1211576) in Hippocampus)

This compound increases norepinephrine (B1679862) concentrations in the brains of rats via inhibition of norepinephrine reuptake. probes-drugs.org In a microdialysis study in rats, this compound produced significant and dose-dependent increases in cortical dopamine and norepinephrine levels. nih.gov The mean maximum increase was approximately 600% for dopamine and 300% for norepinephrine in the prefrontal cortex. nih.gov Treatment with this compound had no effect on cortical serotonin levels in this study. nih.gov

In the dorsal horn of the spinal cord, this compound significantly increased serotonin, dopamine, and norepinephrine levels, with mean maximum increases of 220%, 190%, and 280%, respectively. nih.gov The increase in norepinephrine in the dorsal horn is likely due to the inhibition of the norepinephrine transporter in the spinal cord. nih.gov The increases in dopamine and serotonin in non-spinal regions may be related to the activation of opioid receptors. nih.gov

The noradrenergic component of this compound has been suggested to counteract the adverse MOR-mediated effects on adult hippocampal neurogenesis both in vivo and in vitro. nih.govfrontiersin.org Furthermore, it has been suggested that this compound treatment may modulate serotonin (5-HT) and norepinephrine (NE) levels, which could lead to increased neurogenesis in the hippocampus. researchgate.net

Modulation of Hippocampal Neurogenesis

Chronic pain can induce changes in hippocampal plasticity, including reduced adult hippocampal neurogenesis (ahNG). nih.gov Opiates were among the first drugs shown to negatively impact neurogenesis in the adult mammalian hippocampus. frontiersin.org However, preclinical data suggest that this compound may have a different impact on ahNG compared to some other opiates. nih.govfrontiersin.org

In adult mice, chronic administration of this compound at a clinically relevant dose did not reduce hippocampal neurogenesis. nih.govfrontiersin.org This finding supports the hypothesis that the noradrenergic component of this compound has the potential to counteract the negative effects of MOR activation on hippocampal neurogenesis. frontiersin.org In principle, drugs like this compound may result in reduced or absent dysfunction in ahNG after long-term treatment compared to morphine and other opiates. frontiersin.org

Gene Expression Profiling in Neural Tissues (e.g., OPRM1)

Studies have begun to investigate the effects of this compound on gene expression in neural tissues. The μ-opioid receptor is encoded by the OPRM1 gene and is expressed in multiple brain regions. uab.edu Changes in the expression of the OPRM1 gene have been reported after exposure to pharmaceuticals and substances of abuse. mdpi.com

An upregulated expression of the OPRM1 gene has been observed upon exposure to this compound in preclinical studies, which may be related to its higher potency and receptor binding affinity to MOR compared with tramadol. mdpi.com This increase is compatible with findings reported for chronic fentanyl treatment (in vitro) and acute oxycodone exposure (in vivo). mdpi.com Additionally, the NMDA receptor gene was found to be overexpressed in the group treated with this compound, underscoring the influence of this opioid on memory modulation, as glutamate (B1630785) (an NMDA receptor agonist) affects learning and memory processes, and its release is inhibited by opioids. mdpi.com The NMDA receptor is widely expressed and plays a crucial role in modulating synaptic plasticity and excitatory neurotransmission. mdpi.com

Conversely, some genes have shown decreased expression after this compound treatment. For example, COX-2, an enzyme associated with prostaglandin (B15479496) synthesis and inflammation, showed decreased expression in opioid-treated groups in the hippocampus. mdpi.com This decrease in COX-2-encoding gene expression could reflect the analgesic efficacy of this compound, suggesting reduced inflammation in the hippocampal formation. mdpi.com

Glial Cell Activation and Morphological Alterations (Astrogliosis, Microgliosis)

Glial cells, including astrocytes and microglia, play significant roles in the central nervous system and are involved in pain processing and neuroinflammation. neuropathie.numdpi.com Opioid brain signaling can induce the activation of glial cells, particularly astrocytes, by direct MOR stimulation on astrocyte membranes. researchgate.net

Astrogliosis, characterized by the upregulation of glial fibrillary acidic protein (GFAP) and hypertrophy of astrocytes, and microgliosis (activation and morphological changes in microglia) are indicators of glial cell activation. neuropathie.numdpi.com Chronic drug abuse-induced astrogliosis is considered an innate immunity response to neurotoxicity and brain damage and may lead to alterations in synaptogenesis, neurogenesis, apoptosis, and/or necrosis. researchgate.net

Preclinical studies have investigated the effects of opioids, including tramadol and this compound, on glial cell activation. Increased GFAP hippocampal immunoreactivity has been reported in mice treated with tramadol, indicative of astrogliosis. researchgate.net While the provided search results discuss opioid-induced glial activation generally and in the context of tramadol, specific detailed findings on this compound's direct impact on astrogliosis and microgliosis in preclinical models within the hippocampus were not extensively detailed in the provided snippets. However, the general principle of opioid brain signaling inducing glial activation suggests this is a relevant area of investigation for this compound.

Mechanistic Research on Drug Drug Interactions Involving Tapentadol

In Vitro Studies on Cytochrome P450 Enzyme Inhibition and Induction by Tapentadol

In vitro research using human liver microsomes and fresh human hepatocytes has been conducted to determine the potential of this compound to inhibit or induce cytochrome P450 (CYP450) enzymes. nih.gov These studies are crucial for predicting clinically significant drug-drug interactions. The consensus from this research is that this compound possesses a low potential for such interactions mediated by the CYP450 system. nih.govresearchgate.net

Summary of In Vitro Findings on this compound's Interaction with CYP450 Enzymes
CYP450 IsoformInteraction TypeFindingReference
CYP1A2InductionNo induction observed in fresh human hepatocytes. researchgate.net
CYP2C9InductionNo induction observed in fresh human hepatocytes. researchgate.net
CYP3A4InductionNo induction observed in fresh human hepatocytes. researchgate.net
CYP2D6InhibitionExhibits low inhibition capacity. researchgate.net

Elucidation of Mechanisms for Potential Pharmacokinetic Interactions with Other Chemical Entities

The low potential for pharmacokinetic drug-drug interactions involving this compound is primarily explained by its metabolic pathway. researchgate.net Unlike many opioids that undergo significant Phase I metabolism via the cytochrome P450 system, this compound is predominantly metabolized through Phase II conjugation. researchgate.netportico.org The main metabolic process is glucuronidation, where uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B7, conjugate this compound to form this compound-O-glucuronide. portico.org

However, a potential mechanism for pharmacokinetic interactions exists with chemical entities that are strong inhibitors of UGT enzymes. Co-administration of potent UGT inhibitors can impede the glucuronidation of this compound, leading to increased plasma concentrations of the parent drug. For instance, probenecid (B1678239) and sorafenib (B1663141) are known UGT inhibitors. researchgate.net While specific interactions with all such compounds have not been exhaustively studied, the mechanism dictates that potent inhibition of UGT1A9 and UGT2B7 could elevate systemic exposure to this compound. researchgate.net

Pharmacodynamic Interaction Studies in Preclinical Models

Preclinical studies have been instrumental in elucidating the pharmacodynamic interactions of this compound, particularly concerning its dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine (B1679862) (noradrenaline) reuptake inhibition (NRI). researchgate.netnih.gov Research in rat models of pain, such as the low-intensity tail-flick test and spinal nerve ligation models, has demonstrated a significant synergistic interaction between these two mechanisms. researchgate.netnih.gov

In these preclinical models, the administration of the opioid antagonist naloxone (B1662785) or the α2-adrenoceptor antagonist yohimbine (B192690) was used to isolate and quantify the contribution of the MOR and NRI activities, respectively. researchgate.netnih.gov Isobolographic analysis of the data revealed that the combined effect of MOR agonism and NRI was substantially greater than the additive effect of each mechanism alone, confirming a pronounced synergy. researchgate.netnih.gov This synergistic interaction provides a mechanistic explanation for why this compound exhibits potent analgesic effects comparable to classic opioids, despite having a significantly lower binding affinity for the µ-opioid receptor than morphine. nih.govnih.gov

Another area of pharmacodynamic interaction involves substances that affect monoamine neurotransmitter systems. Because this compound inhibits norepinephrine reuptake and is also a weak serotonin (B10506) reuptake inhibitor, there is a theoretical potential for interaction with other serotonergic agents, such as monoamine oxidase inhibitors (MAOIs) or selective serotonin reuptake inhibitors (SSRIs). nih.govpsychotropical.com Preclinical rationale suggests that co-administration could increase the risk of serotonin-related adverse effects. psychotropical.comdroracle.ai

Summary of Preclinical Pharmacodynamic Interaction Findings
Interaction TypePreclinical ModelKey FindingReference
Intra-compound Synergy (MOR Agonism + NRI)Rat low-intensity tail-flick model; Spinal nerve ligation modelDemonstrated a pronounced synergistic interaction between the two mechanisms of action, resulting in potent analgesia. researchgate.netnih.gov
Interaction with Serotonergic SystemsPharmacological RationaleWeak serotonin reuptake inhibition suggests a potential for increased risk of serotonin syndrome when combined with other serotonergic agents like MAOIs. psychotropical.com

Advanced Research Methodologies and Theoretical Approaches Applied to Tapentadol

In Vitro Pharmacological Assays for Receptor Binding and Transporter Activity

In vitro pharmacological assays are fundamental in characterizing the molecular interactions of tapentadol with its primary targets: opioid receptors and monoamine transporters. These studies provide crucial data on binding affinity and functional activity.

Receptor binding studies have demonstrated that this compound exhibits high affinity and selectivity for the μ-opioid receptor. wikipedia.orgnih.gov Studies using cloned human μ-opioid receptors have reported a Ki value of 60 nM for this compound. wikipedia.org Further investigations with rat and human cellular membranes have shown Ki values for this compound binding to rat receptors of 0.096 µM for MOR, 0.97 µM for delta opioid receptor (DOR), and 0.91 µM for kappa opioid receptor (KOR). nih.gov For human recombinant MOR, the Ki value was reported as 0.16 µM. nih.gov These findings indicate a preferential binding to the MOR compared to DOR and KOR. nih.gov

Functional assays, such as [35S]GTPγS binding assays, are employed to assess the agonist activity of this compound at the MOR. wikipedia.orgnih.gov These assays measure the activation of G proteins coupled to the receptor, providing insight into the downstream signaling effects. This compound has demonstrated strong agonist activity at the human μ-opioid receptor in these assays, comparable to morphine. wikipedia.orgnih.gov However, comparative studies using receptor depletion and the operational model of agonism have suggested that this compound may have lower intrinsic efficacy at the human μ receptor compared to morphine and oxycodone, but similar to tramadol (B15222) and oliceridine. nih.gov

Beyond opioid receptors, in vitro assays are vital for evaluating this compound's activity on monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). This compound acts as a norepinephrine reuptake inhibitor. wikipedia.orgnih.govresearchgate.net Studies using rat synaptosomal reuptake assays found that this compound inhibited norepinephrine reuptake with a Ki value of 0.48 µM. nih.gov For the human recombinant NET, the Ki value was reported as 8.80 µM. nih.gov In contrast, this compound exhibits weak activity on serotonin reuptake, with a Ki value of 2.37 µM in rat synaptosomes and 5.28 µM for the human recombinant SERT. nih.gov This distinguishes this compound from dual-acting agents like tramadol, which significantly inhibits both norepinephrine and serotonin reuptake. wikipedia.orgnih.gov

In vitro studies have also explored this compound's interaction with other receptors and transporters, including muscarinic receptors, GABA, and dopamine (B1211576) transporters, generally finding low or no significant activity. nih.govtga.gov.au

The following table summarizes some key in vitro binding and reuptake inhibition data for this compound:

TargetSpecies/SystemAssay TypeKi or IC50 ValueReference
μ-opioid receptor (MOR)Human (cloned)Binding (Ki)60 nM wikipedia.org
μ-opioid receptor (MOR)Rat (membranes)Binding (Ki)0.096 µM nih.gov
μ-opioid receptor (MOR)Human (recombinant)Binding (Ki)0.16 µM nih.gov
Delta opioid receptor (DOR)Rat (membranes)Binding (Ki)0.97 µM nih.gov
Kappa opioid receptor (KOR)Rat (membranes)Binding (Ki)0.91 µM nih.gov
Norepinephrine transporter (NET)Rat (synaptosomes)Reuptake Inhibition (Ki)0.48 µM nih.gov
Norepinephrine transporter (NET)Human (recombinant)Binding (Ki)8.80 µM nih.gov
Serotonin transporter (SERT)Rat (synaptosomes)Reuptake Inhibition (Ki)2.37 µM nih.gov
Serotonin transporter (SERT)Human (recombinant)Binding (Ki)5.28 µM nih.gov

In Vivo Microdialysis Techniques for Neurotransmitter Quantification

In vivo microdialysis is a valuable technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions and the spinal cord of living animals. This method provides dynamic information about the neurochemical effects of this compound in a physiological context.

Studies utilizing in vivo microdialysis in rats have investigated the impact of this compound administration on monoamine levels. This compound has been shown to increase levels of noradrenaline in the rat spinal cord. dovepress.comdovepress.comepain.org This finding supports its mechanism as a norepinephrine reuptake inhibitor in vivo.

Research has also examined the effects of this compound on neurotransmitter levels in different brain areas, such as the prefrontal cortex and dorsal horn. In the prefrontal cortex of rats, this compound produced significant and dose-dependent increases in cortical dopamine and norepinephrine levels. nih.gov The mean maximum increase was reported as 600% for dopamine and 300% for norepinephrine. nih.gov However, this compound had no significant effect on cortical serotonin levels in these studies. nih.gov

In the dorsal horn of the spinal cord, this compound administration resulted in significant increases in levels of serotonin, dopamine, and norepinephrine. nih.gov Mean maximum increases were reported as 220% for serotonin, 190% for dopamine, and 280% for norepinephrine. nih.gov

These microdialysis findings provide in vivo evidence for this compound's influence on monoaminergic neurotransmission, highlighting its ability to increase extracellular concentrations of norepinephrine and, to a lesser extent, dopamine and serotonin in specific central nervous system regions. nih.gov The observed increases in dopamine and norepinephrine in the cortex may be mediated through the inhibition of the norepinephrine transporter, even though dopamine transporter density is low in this region. nih.gov In the dorsal horn, the increase in norepinephrine levels is likely due to NET inhibition, while the increases in dopamine and serotonin might be linked to the activation of opioid receptors in non-spinal areas. nih.gov

In vivo microdialysis studies have also contributed to understanding the effects of this compound on neuronal activity. In a rat model, acute administration of this compound inhibited the spontaneous electrophysiological activity of locus coeruleus (LC) neurons in a dose-dependent manner. dovepress.comdovepress.com This inhibitory effect was reversed by both α-2-adrenoceptor antagonists and MOR antagonists, further supporting the involvement of both noradrenergic and opioid systems in this compound's central actions. dovepress.comdovepress.com

Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry in this compound Research

Quantitative Structure-Activity Relationship (QSAR) and computational chemistry approaches play a significant role in understanding the relationship between the chemical structure of this compound and its biological activity, as well as in the design and optimization of related compounds. These methods use computational models to predict the activity of molecules based on their structural properties.

QSAR studies aim to establish mathematical models that correlate structural descriptors of this compound and its analogs with their observed pharmacological activities, such as receptor binding affinities or transporter inhibition potencies. By analyzing these relationships, researchers can gain insights into the key structural features that contribute to this compound's dual mechanism of action. This information can then be used to guide the synthesis of novel compounds with potentially improved properties.

Computational chemistry techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are employed to study the interactions of this compound with its target proteins at an atomic level. Molecular docking can predict the preferred binding poses and affinities of this compound within the binding sites of the μ-opioid receptor and the norepinephrine transporter. These studies can help to visualize the critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-receptor/transporter complex.

Molecular dynamics simulations can provide information about the dynamic behavior of this compound and its targets, allowing researchers to study conformational changes and the stability of binding interactions over time. Quantum mechanics calculations can be used to determine the electronic properties of this compound, which can influence its reactivity and interactions with biological targets.

While specific detailed QSAR and computational chemistry studies solely focused on this compound were not extensively highlighted in the search results, these methodologies are generally applied in drug discovery and development to:

Predict the activity of new chemical entities before synthesis and testing.

Optimize the structure of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Understand the molecular basis of drug-target interactions.

Identify potential off-target interactions.

Given this compound's unique dual mechanism, computational approaches would be particularly valuable in dissecting the structural requirements for potent MOR agonism versus effective NET inhibition within a single molecule. These studies can help explain why this compound has minimal activity on the SERT compared to the NET, despite structural similarities to other monoaminergic agents.

Population Pharmacokinetic Modeling and Simulation

Population pharmacokinetic (PopPK) modeling and simulation are advanced quantitative methods used to characterize the pharmacokinetics of a drug in a target population and to predict drug exposure under various dosing regimens and patient characteristics. This approach is particularly useful in understanding variability in drug disposition and guiding dose selection in diverse populations, including pediatrics.

PopPK analyses of this compound have been conducted in both adult and pediatric populations. These studies typically involve collecting sparse or intensive pharmacokinetic samples from a group of subjects and using nonlinear mixed-effects modeling software (e.g., NONMEM) to estimate population pharmacokinetic parameters (e.g., clearance, volume of distribution, absorption rate) and identify covariates that influence these parameters. researchgate.netdovepress.comnih.govsemanticscholar.org

In adults, PopPK models for this compound immediate release (IR) and extended release (ER) formulations have been developed. researchgate.netnih.gov For this compound IR, a two-compartment model with zero-order release followed by first-order absorption and elimination best described the pharmacokinetics. researchgate.net Covariates identified as statistically significant factors influencing this compound pharmacokinetics included sex, age, body weight, race, body fat, hepatic function (assessed by total bilirubin (B190676) and total protein), health status, and creatinine (B1669602) clearance. researchgate.net Total bilirubin was found to be a particularly important factor influencing apparent oral clearance (CL/F), with a decrease of more than 60% in subjects with elevated total bilirubin. researchgate.net

For this compound ER, a one-compartment disposition model with two input functions and first-order elimination adequately described the pharmacokinetics. nih.gov Covariate evaluation showed that age, aspartate aminotransferase, and health status (painful diabetic neuropathy) had a statistically significant effect on apparent clearance, and bioavailability appeared to be dependent on body weight. nih.gov

PopPK modeling has been instrumental in characterizing this compound pharmacokinetics in pediatric patients from birth to less than 18 years old. dovepress.comsemanticscholar.orgnih.gov A one-compartment model with allometric scaling on disposition parameters and maturation functions on clearance and oral bioavailability best described this compound PK in this population. nih.gov The estimated allometric exponents for clearance and volume of distribution differed slightly from theoretical values. nih.gov Body weight was identified as a significant covariate influencing clearance and volume of distribution in children aged 2 to less than 18 years. dovepress.com

Model-based simulations are performed using the developed PopPK models to predict this compound exposure under different dosing scenarios and in various subgroups. researchgate.netdovepress.comnih.gov These simulations help to compare pediatric exposures to adult values and to identify appropriate pediatric dosing regimens that are expected to produce exposures similar to those observed with safe and efficacious doses in adults. dovepress.comsemanticscholar.orgnih.gov For example, simulations have suggested that specific mg/kg doses in children are expected to produce exposures similar to those after administration of certain mg doses in adults. researchgate.netdovepress.com

PopPK modeling and simulation provide a robust framework for understanding the factors contributing to pharmacokinetic variability and for optimizing dosing strategies to achieve desired exposures in diverse patient populations. researchgate.netdovepress.comsemanticscholar.orgnih.gov

Future Directions and Emerging Research Avenues for Tapentadol

Identification of Novel Molecular Targets and Signaling Pathways

While the primary mechanisms of tapentadol are well-established as MOR agonism and NRI, research is ongoing to identify potential novel molecular targets and signaling pathways that may contribute to its analgesic effects or differentiate it further from other pain medications. Studies have screened clinically relevant opioids, including this compound, against a panel of pain-related receptor targets beyond the classical opioid receptors. plos.org

One area of investigation involves the sigma-1 receptor (σ1R). Research indicates that this compound binds to the σ1R with an affinity comparable to its affinity for the MOR. plos.org The functional impact of this binding on σ1R activity and its resulting contribution to antinociception requires further investigation. plos.org Understanding the modulation of σ1R function by this compound could provide insights into its in vivo performance and potentially suggest new avenues for drug discovery aimed at refining these interactions to enhance analgesia. plos.org

Development and Application of Advanced Preclinical Pain Models

Advanced preclinical pain models are crucial for understanding the efficacy of analgesics like this compound in diverse pain conditions and for exploring the mechanisms underlying its dual action. This compound has demonstrated efficacy in various preclinical models of both acute and chronic inflammatory pain. nih.govresearchgate.net

Studies utilizing models such as the formalin test (in rats and mice), carrageenan-induced mechanical hyperalgesia, complete Freund's adjuvant (CFA)-induced paw inflammation, and CFA knee-joint arthritis have provided valuable data on this compound's antinociceptive and antihyperalgesic effects. nih.govresearchgate.net For instance, this compound showed dose-dependent antinociception in the second phase of the formalin test in both mice and rats. researchgate.net In the carrageenan model, this compound significantly reduced mechanical hyperalgesia. nih.govresearchgate.net Furthermore, in models of chronic inflammatory pain like CFA-induced tactile hyperalgesia and knee-joint arthritis, this compound also demonstrated analgesic activity. nih.govresearchgate.net

Antagonism studies in these preclinical models, using agents like the MOR antagonist naloxone (B1662785) and the α2-noradrenergic receptor antagonist yohimbine (B192690), have helped to dissect the contribution of this compound's dual mechanisms. nih.govresearchgate.net Results from these studies suggest that both MOR activation and NRI contribute to its analgesic effects, with complete blockade often requiring a combination of antagonists. nih.govresearchgate.net The continued development and application of more sophisticated preclinical models, including those specifically designed to mimic different aspects of neuropathic pain and mixed pain states, will be essential for fully characterizing this compound's efficacy profile and identifying patient populations who may benefit most from its unique actions. dovepress.comelsevier.es

Detailed research findings from preclinical studies:

Preclinical ModelSpeciesEfficacy (%)ED50 (mg/kg)Route of AdministrationAntagonism Findings
Formalin Test (second phase)Rat889.7i.p.Not specified in this context
Formalin Test (second phase)Mouse8611.3i.p.Not specified in this context
Carrageenan-induced mechanical hyperalgesiaRat841.9i.v.Partially blocked by naloxone and yohimbine. nih.govresearchgate.net
CFA-induced tactile hyperalgesiaRat719.8i.p.Partially blocked by naloxone and yohimbine. nih.govresearchgate.net
CFA knee-joint arthritis (weight bearing)Rat51 (ED25)0.9i.v.Partially blocked by naloxone and yohimbine. nih.govresearchgate.net

Integration of Computational and Systems Pharmacology Approaches for Predictive Modeling

Computational and systems pharmacology approaches are increasingly valuable tools in drug research and development, offering the potential for predictive modeling of drug behavior and effects. Integrating these approaches into this compound research can provide deeper insights into its complex pharmacokinetics and pharmacodynamics, potentially informing future clinical strategies and identifying patient-specific responses.

Physiologically based pharmacokinetic (PBPK) modeling has been employed to characterize this compound's behavior in different populations, such as pediatric patients. researchgate.netresearchgate.netnih.gov These models utilize software platforms to simulate drug absorption, distribution, metabolism, and excretion based on physiological parameters. researchgate.net Such modeling can help predict this compound exposures and inform dose selection in specific patient groups, as demonstrated in studies aimed at determining appropriate pediatric doses to achieve exposures similar to efficacious adult doses. researchgate.netnih.gov

Beyond pharmacokinetics, computational approaches can also be applied to predict drug-receptor interactions and functional outcomes. Machine learning models have been developed to classify ligand activity at receptors like the human μ-opioid receptor, which could potentially be applied to analyze this compound's binding characteristics and predict its functional effects based on its molecular structure. biorxiv.org

The integration of computational modeling with in vitro and in vivo data can facilitate a more comprehensive understanding of how this compound's dual mechanism translates into clinical outcomes. Predictive modeling could potentially help identify patient characteristics that predict response to this compound monotherapy versus combination therapy, as explored in studies analyzing clinical trial data using statistical prediction models. nih.gov While such models are still under development and require validation, they hold promise for optimizing this compound therapy in the future. nih.gov

Further Mechanistic Investigations into this compound's Differentiated Pharmacological Profile

This compound's differentiated pharmacological profile, stemming from its dual MOR agonism and NRI, is a key area of ongoing mechanistic investigation. Understanding the nuances of how these two mechanisms interact and contribute to analgesia, as well as how they influence the side effect profile, remains critical.

Research continues to explore the synergistic interaction between the opioid and noradrenergic components of this compound's action. Studies have shown that while the analgesic effects are synergistic, this synergism does not extend to certain adverse effects, contributing to a potentially more favorable tolerability profile compared to classical strong opioids. dovepress.combinasss.sa.cr The reduced "μ-load" associated with this compound due to its moderate MOR affinity is thought to contribute to a lower incidence of typical opioid-related adverse effects like constipation. dovepress.combinasss.sa.cr

Mechanistic studies are also focusing on the specific contribution of the NRI component, particularly in neuropathic pain states. Cumulative in vitro and in vivo evidence suggests that the norepinephrine (B1679862) reuptake inhibition by this compound plays a significant role in its efficacy in neuropathic pain, differentiating it from classical opioids whose efficacy in this type of pain can be limited. dovepress.comnih.govresearchgate.net Elevated levels of noradrenaline in the spinal cord, induced by this compound's NRI activity, are believed to inhibit pain signaling through the activation of α2-adrenoceptors on spinal nociceptive neurons. dovepress.com

Further investigations are needed to fully delineate the downstream signaling pathways activated by this compound's dual action in different pain conditions. This includes exploring its effects on descending inhibitory pathways and its potential influence on neuroinflammatory processes that contribute to chronic pain. Compared to tramadol (B15222), this compound exhibits minimal serotonergic effects, which is considered a distinguishing feature and may contribute to differences in their respective pharmacological profiles and potential for side effects like nausea and vomiting. wikipedia.orgdovepress.comnih.govtandfonline.com Continued mechanistic studies using a combination of in vitro, in vivo, and potentially ex vivo approaches will be vital for a complete understanding of this compound's unique actions and for optimizing its therapeutic use.

Q & A

Q. What experimental designs elucidate this compound’s role in opioid-sparing regimens for chronic pain?

  • Methodological Answer: Implement randomized withdrawal designs with this compound as first-line therapy and measure rescue opioid consumption. Use equianalgesic conversion tables to standardize morphine equivalent doses. Longitudinal studies should track gastrointestinal tolerability (e.g., OBD-II scores) and quality-of-life metrics (e.g., SF-36) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tapentadol
Reactant of Route 2
Reactant of Route 2
Tapentadol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.